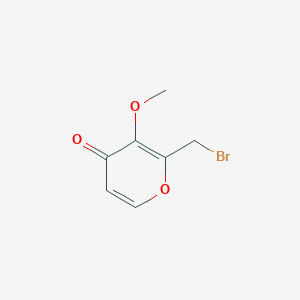

2-(bromomethyl)-3-methoxy-4H-pyran-4-one

Description

Overview of the 4H-Pyran-4-one Ring System in Contemporary Organic Chemistry

The 4H-pyran-4-one, also known as γ-pyrone, is a six-membered unsaturated heterocyclic compound containing one oxygen atom and a ketone functional group. researchgate.net This ring system is a prevalent motif in a multitude of natural products, including flavonoids and other biologically active compounds. ontosight.aiiosrjournals.org In contemporary organic chemistry, the 4H-pyran-4-one scaffold is recognized as a "privileged structure" due to its ability to serve as a framework for compounds with diverse biological activities, such as antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ontosight.aiiosrjournals.orgontosight.ai

The chemical properties of the 4H-pyran-4-one system make it a versatile building block in organic synthesis. chemicalbook.comnih.gov The presence of the conjugated double bonds and the carbonyl group allows for a variety of chemical transformations. It can participate in cycloaddition reactions and is susceptible to both electrophilic and nucleophilic attacks, often leading to ring-opening or substitution, which enables the synthesis of a wide range of other heterocyclic and carbocyclic systems. researchgate.netresearchgate.net

Historical Context and Evolution of Pyranone Research in Synthetic and Medicinal Chemistry

While pyran itself was first isolated and characterized in 1962, pyranone-based compounds have been recognized for over a century. wikipedia.orgresearchgate.netnih.gov However, a deeper exploration of their chemistry gained significant momentum after 1960. researchgate.net The evolution of pyranone research is closely linked to the broader history of medicinal chemistry, which has progressed from the study of natural remedies to the highly sophisticated field of rational drug design. scribd.com

Initially, research focused on the isolation and structural elucidation of naturally occurring pyranones. The discovery of their diverse biological activities spurred interest within the pharmaceutical industry. iosrjournals.org This led to the development of numerous synthetic methodologies to access the pyranone scaffold and its derivatives, facilitating the exploration of structure-activity relationships (SAR). researchgate.netiosrjournals.org In recent decades, advancements in computational chemistry and high-throughput screening have further accelerated pyranone research, solidifying its role in modern drug discovery programs aimed at developing novel therapeutic agents. researchgate.net

Strategic Importance of Bromomethyl Substituents in Advanced Chemical Transformations

The bromomethyl group (-CH₂Br) is a strategically important functional group in synthetic organic chemistry due to its high reactivity. The carbon-bromine bond is polarized, making the carbon atom electrophilic and the bromine atom a good leaving group in nucleophilic substitution reactions. This feature is fundamental to its role as a versatile synthetic handle. researchgate.net

Bromomethyl-substituted compounds are key intermediates for introducing a wide array of other functional groups. researchgate.net They readily participate in both S_N1 and S_N2 substitution reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby enabling the rapid construction of more complex molecular architectures. makingmolecules.com Furthermore, brominated organic compounds are crucial precursors for organometallic reagents and are widely used in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The presence of the bromomethyl group thus equips a molecule like 2-(bromomethyl)-3-methoxy-4H-pyran-4-one with significant potential for synthetic diversification.

| Reaction Type | Reactant/Reagent | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Substitution (S_N2) | Amines (R-NH₂) | Aminomethyl derivatives | Formation of C-N bonds |

| Nucleophilic Substitution (S_N2) | Alcohols/Phenols (R-OH) | Alkoxymethyl/Aryloxymethyl ethers | Formation of C-O bonds |

| Nucleophilic Substitution (S_N2) | Thiols (R-SH) | Thioethers | Formation of C-S bonds |

| Wittig Reaction | Triphenylphosphine (PPh₃) then base | Phosphonium ylides | Precursor for C=C bond formation |

| Arbuzov Reaction | Trialkyl phosphites (P(OR)₃) | Phosphonates | Precursor for Horner-Wadsworth-Emmons reaction |

Influence of the 3-Methoxy Moiety on Pyranone Core Reactivity and Selectivity

The presence of a methoxy (B1213986) group (-OCH₃) at the 3-position of the 4H-pyran-4-one ring significantly influences the electronic properties and, consequently, the reactivity of the core structure. The oxygen atom of the methoxy group can donate electron density into the conjugated system via a resonance effect (+R effect). Simultaneously, its electronegativity leads to electron withdrawal through an inductive effect (-I effect).

In the context of the pyranone ring, the electron-donating resonance effect is generally dominant. The methoxy group at the C3 position increases the electron density of the enone system, particularly at the C2 and C4 positions. This electronic modulation can affect the pyranone's susceptibility to nucleophilic and electrophilic attack. For instance, the increased electron density may decrease the electrophilicity of the carbonyl carbon, while potentially activating the ring towards certain electrophilic substitutions. This interplay of electronic effects is crucial for controlling the regioselectivity of reactions, guiding incoming reactants to specific sites on the pyranone scaffold. While direct studies on this compound are limited, the influence of methoxy groups on the reactivity of conjugated systems is a well-established principle in organic chemistry. nih.gov

Academic Research Rationale and Future Directions for this compound

The academic rationale for investigating this compound is founded on its identity as a multifunctional synthetic building block. It combines three key chemical features:

A biologically relevant 4H-pyran-4-one core. nih.gov

A highly reactive bromomethyl group, which serves as a point for facile chemical derivatization. researchgate.net

A reactivity-modulating 3-methoxy group that influences the electronic landscape of the heterocyclic ring.

This unique combination makes the molecule an ideal starting material for constructing libraries of novel compounds. Future research directions are likely to focus on leveraging the reactivity of the bromomethyl group. Synthetic chemists can employ this handle to attach a wide variety of substituents through nucleophilic substitution and cross-coupling reactions.

The resulting derivatives could be screened for potential biological activities, drawing on the known pharmacological profiles of pyranones as potential anticancer, antimicrobial, or anti-inflammatory agents. iosrjournals.org Furthermore, the conjugated π-system of the pyranone core, when extended through derivatization, could lead to the development of new functional materials, such as fluorescent probes or organic dyes, an area where substituted pyranones have already shown promise. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrO3 |

|---|---|

Molecular Weight |

219.03 g/mol |

IUPAC Name |

2-(bromomethyl)-3-methoxypyran-4-one |

InChI |

InChI=1S/C7H7BrO3/c1-10-7-5(9)2-3-11-6(7)4-8/h2-3H,4H2,1H3 |

InChI Key |

IDVYNXUKMTULLG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(OC=CC1=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry Involving 2 Bromomethyl 3 Methoxy 4h Pyran 4 One

Preparation and Isolation Strategies of Bromomethyl-Substituted 4H-Pyran-4-ones

The synthesis of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one typically proceeds from its methyl-substituted precursor, 3-methoxy-2-methyl-4H-pyran-4-one. The key transformation is the bromination of the activated methyl group at the C-2 position of the pyranone ring. This reaction is a form of allylic bromination, as the methyl group is adjacent to the ring's double bond and is activated by the carbonyl group.

Commonly, N-Bromosuccinimide (NBS) is employed as the brominating agent, often in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) and a non-polar solvent like carbon tetrachloride (CCl₄). The reaction is typically initiated by heat or UV light. The mechanism involves the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group to form a resonance-stabilized allylic radical. This radical then reacts with a bromine molecule (or NBS itself) to yield the desired 2-(bromomethyl) product and a new bromine radical, propagating the chain reaction.

The isolation of the product generally involves quenching the reaction, removing the succinimide (B58015) byproduct through filtration, and purifying the crude product. Purification is often achieved through column chromatography on silica (B1680970) gel or recrystallization from an appropriate solvent system. The general synthetic approach is outlined below:

General Reaction Scheme: Starting Material: 3-methoxy-2-methyl-4H-pyran-4-one Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) Solvent: Carbon Tetrachloride (CCl₄) Conditions: Reflux or photochemical initiation Product: this compound

While specific literature detailing this exact transformation is scarce, the bromination of methyl groups on other pyrone scaffolds is a well-established method. researchgate.net

Functionalization Pathways Utilizing the Bromomethyl Group

The bromomethyl group is an excellent electrophilic site and a good leaving group, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthetic organic chemistry, allowing for the introduction of a wide variety of functional groups and the construction of larger, more complex molecules.

The reaction of this compound with oxygen-based nucleophiles is a primary pathway for forming new carbon-oxygen bonds, leading to the synthesis of various ethers.

The formation of ethers through the reaction of bromomethyl pyranones with phenolic compounds is a key synthetic application. In these reactions, the phenoxide ion, generated by deprotonating the phenol (B47542) with a suitable base (e.g., NaOH, K₂CO₃), acts as the nucleophile. It attacks the carbon atom of the bromomethyl group in a classic Sₙ2 reaction, displacing the bromide ion and forming an aryl ether linkage.

While specific examples involving this compound are not extensively documented, studies on related compounds such as 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one demonstrate this reactivity clearly. mdpi.comnih.govresearchgate.net This analogous compound has been successfully reacted with various phenolic nucleophiles, including salicylaldehyde (B1680747) and o-nitrophenol, to produce the corresponding ether derivatives in good yields. mdpi.comnih.govresearchgate.net The reaction conditions typically involve a base and a suitable solvent, such as ethanol (B145695) or DMF.

Table 1: Examples of Etherification with Phenolic Compounds on an Analogous Pyranone

| Precursor | Nucleophile | Base/Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | Salicylaldehyde | NaOH / EtOH, H₂O | 3,5-bis[(2-formyl-phenoxy)methyl]-2,6-diphenyl-4H-pyran-4-one | 77 | mdpi.comnih.gov |

Based on these examples, it is highly probable that this compound would react similarly with polyphenols like pyrogallol (B1678534) or various dihydroxyphenols to yield polyether products, where one or more phenolic hydroxyls are linked to the pyranone moiety.

The bromomethyl group readily reacts with soft carbon nucleophiles, such as the enolate of malonate derivatives (e.g., diethyl malonate). In this Sₙ2 reaction, the malonate enolate is typically generated using a non-nucleophilic base like sodium ethoxide or sodium hydride. The enolate then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a new carbon-carbon bond.

This reaction is a powerful tool for carbon chain extension and further functionalization. The resulting product, a pyranone derivative with a malonate substituent, contains active methylene (B1212753) protons and ester groups that can be used in subsequent synthetic steps, such as hydrolysis, decarboxylation, or further alkylation.

The synthesis of crown ethers incorporating a 4H-pyran-4-one subunit highlights the utility of bis(bromomethyl)pyranone precursors. nih.gov In a classic Williamson ether synthesis approach to macrocyclization, a bis(bromomethyl)pyranone can be reacted with a polyethylene (B3416737) glycol under basic conditions. mdpi.comnih.govresearchgate.net The reaction involves a double nucleophilic substitution, where both ends of the glycol chain react with the two bromomethyl groups of a single pyranone molecule to form a macrocyclic polyether.

Research has shown that reacting 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with triethylene glycol in the presence of sodium hydride (NaH) in THF yields the corresponding pyranone-containing crown ether. mdpi.comnih.gov However, the yield for this specific cyclization was reported to be low (6%), with polymerization being a significant side reaction. researchgate.net The success of such macrocyclizations often depends on factors like high-dilution conditions and the template effect of the cation from the base used.

Table 2: Example of Crown Ether Synthesis from a Bis(bromomethyl)pyranone

| Pyranone Precursor | Linking Reagent | Base/Solvent | Product | Yield (%) | Ref |

|---|

Acyclic multidentate ligands, often called podands, are open-chain analogues of crown ethers that can also complex with cations. Bis(bromomethyl)pyranones serve as excellent scaffolds for creating these structures. mdpi.comnih.gov The synthesis involves reacting the bis(bromomethyl) precursor with two equivalents of a monofunctional nucleophile, which caps (B75204) the ends of the reactive sites.

For instance, 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one has been reacted with nucleophiles like 8-hydroxyquinoline (B1678124) and 2-hydroxymethyl pyridine (B92270) to form sophisticated podands with nitrogen-containing end-groups. mdpi.comnih.govresearchgate.net These reactions, typically carried out with a base like sodium hydride in THF, proceed in good yields and demonstrate the versatility of the bis(bromomethyl)pyranone building block. mdpi.comresearchgate.net

Table 3: Examples of Podand Synthesis from a Bis(bromomethyl)pyranone

| Pyranone Precursor | Nucleophile | Base/Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | 8-Hydroxyquinoline | NaH / THF | 3,5-bis[(quinolin-8-yloxy)methyl]-2,6-diphenyl-4H-pyran-4-one | 54 | mdpi.comresearchgate.net |

Metal-Catalyzed Cross-Coupling Methodologies for Arylation (e.g., Palladium-catalyzed Suzuki-Miyaura coupling)

The presence of a bromomethyl group on the 3-methoxy-4H-pyran-4-one scaffold makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, in particular, stands out as a highly efficient method for the arylation of organic halides. nih.govresearchgate.net This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov

While direct studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the principles of this reaction are widely applicable to similar substrates. nih.govmdpi.com The reaction would proceed by the coupling of the bromomethyl pyranone with various arylboronic acids to introduce a diverse range of aryl substituents at the methylene position.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield. mdpi.com For instance, palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalysts. mdpi.comrsc.org

Table 1: Potential Reactants for Suzuki-Miyaura Coupling with this compound

| Arylboronic Acid | Potential Product |

| Phenylboronic acid | 2-(benzyl)-3-methoxy-4H-pyran-4-one |

| 4-Methylphenylboronic acid | 2-((4-methylbenzyl))-3-methoxy-4H-pyran-4-one |

| 4-Methoxyphenylboronic acid | 2-((4-methoxybenzyl))-3-methoxy-4H-pyran-4-one |

| 3-Nitrophenylboronic acid | 2-((3-nitrobenzyl))-3-methoxy-4H-pyran-4-one |

Rearrangement Reactions and Ylide Chemistry

Sommelet-Hauser Rearrangement of Sulfonium (B1226848) Ylides Derived from Bromomethyl Pyranones

The this compound is a valuable precursor for generating sulfonium ylides, which can then undergo rearrangement reactions. A notable example is the Sommelet-Hauser rearrangement. scispace.com This reaction involves the formation of a sulfonium salt by treating the bromomethyl pyranone with a sulfide, such as dimethyl sulfide. Subsequent treatment with a base generates a sulfonium ylide. scispace.com

This ylide can then rearrange via a rsc.orgsci-hub.ru-sigmatropic shift, known as the Sommelet-Hauser rearrangement, to yield a substituted pyranone. scispace.comsci-hub.ru This process allows for the introduction of a new carbon-carbon bond at a position adjacent to the original substitution. Specifically for 4H-pyran-4-ones, the sulfonium halides, prepared from the corresponding halides and excess dimethyl sulfide, are treated with a base like sodium hydride (NaH) or a sodium alkoxide (NaOR) in a polar solvent to afford the rearranged products in moderate to good yields. scispace.com

Mechanistic Aspects of Ylide-Mediated Transformations

Ylide-mediated transformations, such as the Sommelet-Hauser and the related Wittig reaction, are fundamental in organic synthesis for forming new carbon-carbon bonds. libretexts.orglibretexts.org An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. libretexts.org In the context of this compound, a sulfonium ylide is formed in two main steps. First, the nucleophilic sulfur of a thioether attacks the electrophilic carbon of the bromomethyl group in an Sₙ2 reaction to form a sulfonium salt. libretexts.org A strong base then deprotonates the carbon adjacent to the positively charged sulfur atom to generate the ylide. libretexts.org

The mechanism of the Sommelet-Hauser rearrangement involves the deprotonation of the sulfonium salt to form the ylide, which then undergoes a rsc.orgsci-hub.ru-sigmatropic rearrangement. sci-hub.ru This is a concerted pericyclic reaction. In contrast, the Wittig reaction involves a phosphorus ylide reacting with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. libretexts.orgyoutube.com This four-membered ring intermediate then fragments to yield an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comyoutube.com The stability of the ylide influences the stereochemistry of the resulting alkene. organic-chemistry.orgmasterorganicchemistry.com

Derivatization of the 3-Methoxy-4H-pyran-4-one Core Structure

O-Alkylation and O-Benzylation Strategies

The 3-methoxy group on the pyranone ring is not typically the primary site for further alkylation under standard conditions. However, derivatization of the core structure can be achieved through modification of other functional groups. For instance, if the 3-methoxy group were a hydroxyl group, as in the parent compound kojic acid, direct O-alkylation and O-benzylation would be common strategies. These reactions generally involve the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl or benzyl (B1604629) halide.

In the case of compounds with a pyranone-like structure, O-alkylation can be a key step in their synthesis. nih.gov For example, the synthesis of certain pyrimidin-2(1H)-one derivatives involves direct chemoselective O-alkylation. nih.gov The choice of the alkylating agent and reaction conditions is crucial to ensure selectivity. For instance, using brominated or iodinated derivatives as alkylating agents can lead to good yields of the O-alkylated product. nih.gov

Table 2: Common Reagents for O-Alkylation and O-Benzylation

| Reaction | Reagent | Base | Solvent |

| O-Alkylation | Methyl iodide, Ethyl bromide | Potassium carbonate, Sodium hydride | Acetonitrile, DMF |

| O-Benzylation | Benzyl bromide, Benzyl chloride | Potassium carbonate, Sodium hydride | Acetone, DMF |

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 3 Methoxy 4h Pyran 4 One and Its Analogues

Fundamental Reactivity Towards Nucleophilic and Electrophilic Reagents

The reactivity of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one is characterized by distinct electrophilic and nucleophilic centers. The most prominent feature is the bromomethyl group at the C-2 position. The carbon atom of the bromomethyl group is highly electrophilic due to the electron-withdrawing effect of the adjacent bromine atom, making it a prime target for nucleophilic substitution reactions (SN2). A wide variety of nucleophiles can displace the bromide ion, providing a versatile route for the synthesis of more complex 2-substituted-3-methoxy-4H-pyran-4-one derivatives.

Coordination Chemistry and Metal Chelation Properties

The ability of 4H-pyran-4-one derivatives to chelate metal ions is a significant area of study, particularly concerning their interactions with biologically relevant metals like iron(III). The efficiency of this chelation is critically dependent on the substitution pattern of the pyrone ring.

Quantitative studies on iron(III) complex formation have been extensively performed on analogues of this compound, particularly on 3-hydroxy-4-pyrones such as maltol (B134687) (3-hydroxy-2-methyl-4-pyrone). These compounds are potent bidentate ligands that form stable five-membered chelate rings with metal ions. jcsp.org.pkscirp.org The chelation primarily involves the deprotonated 3-hydroxyl group and the adjacent 4-carbonyl oxygen. scirp.org

In contrast, this compound is a significantly weaker chelating agent for iron(III). The 3-methoxy group cannot be deprotonated like a hydroxyl group, and the ethereal oxygen is a much weaker Lewis base. Consequently, its ability to form stable complexes with Fe(III) is drastically reduced. Any potential chelation would involve the 3-methoxy oxygen and the 4-carbonyl oxygen, leading to a much less stable complex compared to those formed by 3-hydroxy-4-pyrones. This fundamental structural difference means that quantitative equilibrium studies for its iron complexes are not as prevalent in the literature as for its hydroxylated counterparts.

The stability of ferric complexes is quantified by their stability constants (log β). For potent chelators like maltol, these values have been determined potentiometrically and are significant, indicating strong complex formation. jcsp.org.pkresearchgate.net The stepwise stability constants for the formation of Fe(III)-maltol complexes (ML, ML₂, ML₃) are well-documented. jcsp.org.pk

| Complex Species | Log Stability Constant |

|---|---|

| [Fe(L)]2+ | log β₁ = 11.20 |

| [Fe(L)₂]+ | log β₂ = 21.90 |

| [Fe(L)₃] | log β₃ = 28.20 |

L represents the deprotonated maltol ligand.

Given the weak chelating ability of this compound due to the absence of the crucial 3-hydroxy group, its ferric complexes would exhibit substantially lower stability constants. These values are generally considered too low to be of significance for applications like iron chelation therapy, where high stability is required to effectively sequester iron. nih.gov

Research into 3-hydroxy-4-pyrones and related 3-hydroxy-4-pyridinones has established clear principles for designing ligands with high metal affinity and selectivity, particularly for Fe(III). nih.govbohrium.com The foremost principle is the presence of a bidentate binding site composed of a soft and a hard donor atom that can form a stable five- or six-membered ring with the metal ion. jcsp.org.pk The 3-hydroxy-4-keto motif is an archetypal example, providing a hard alkoxide and a hard carbonyl oxygen for coordination. scirp.org

The design principles for high iron affinity include:

Presence of a deprotonatable hydroxyl group adjacent to a carbonyl group to form a stable bidentate chelate. bohrium.com

Formation of a five- or six-membered chelate ring , which is entropically and enthalpically favorable. jcsp.org.pk

Modifications to the heterocyclic ring to fine-tune electronic properties and steric factors, thereby influencing stability and selectivity.

Based on these principles, this compound is a poorly designed ligand for high iron affinity because it lacks the essential deprotonatable hydroxyl group. This highlights the critical importance of the 3-hydroxy substituent for effective metal chelation in this class of compounds.

Compounds that inhibit metal coordination typically function by either strongly binding to the metal to prevent its interaction with other ligands or by blocking the active site of a metalloenzyme. Given that this compound is a weak chelator, its potential as a direct inhibitor of metal coordination through competitive binding is limited. Its primary mode of interaction with biological systems would more likely involve the alkylating properties of its bromomethyl group rather than its metal-chelating capabilities. Therefore, specific studies investigating its role in inhibiting metal coordination are scarce, as research has predominantly focused on its more potent 3-hydroxy analogues.

Intramolecular Cyclization and Ring-Opening Pathways

The structure of this compound allows for potential intramolecular reactions and ring-opening pathways, which are common for substituted pyrones.

Intramolecular Cyclization: The presence of the reactive bromomethyl group in proximity to the pyrone ring opens up possibilities for intramolecular cyclization. While direct cyclization involving the pyrone oxygen atoms might lead to strained ring systems, reactions can be induced. For instance, a reaction with a binucleophilic reagent could first involve substitution at the bromomethyl group, followed by a second nucleophilic attack on the pyrone ring, leading to fused heterocyclic systems. Radical-induced cyclizations, similar to those seen in other bromo-substituted aromatic systems, could also be a potential pathway under specific conditions to form new polycyclic structures. beilstein-journals.org

Ring-Opening Pathways: The 4-pyrone ring is susceptible to nucleophilic attack, which can result in ring-opening. Strong nucleophiles can attack the electrophilic C-2 or C-6 positions, leading to the cleavage of the heterocyclic ether bond. researchgate.net Attack at the C-4 carbonyl group can also initiate ring-opening sequences. The specific pathway and resulting products depend on the nature of the nucleophile, the solvent, and the reaction conditions. For this compound, these ring-opening reactions compete with the highly favored nucleophilic substitution at the bromomethyl side chain. The choice of reagents and conditions determines whether the reactivity is focused on the side chain or the ring itself.

Role As a Versatile Building Block in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems and Substituted Pyranones

The 4H-pyran-4-one moiety is a fundamental component in a variety of fused heterocyclic systems. researchgate.net The presence of the reactive bromomethyl group in 2-(bromomethyl)-3-methoxy-4H-pyran-4-one makes it an excellent starting material for synthesizing complex, multi-ring structures. The electrophilic carbon of the bromomethyl group can readily react with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is instrumental in annulation reactions, where new rings are fused onto the initial pyranone core.

For instance, intramolecular or intermolecular reactions with dinucleophilic species can lead to the formation of novel furo-pyranones, pyrano-pyrazoles, or other complex systems. researchgate.netnih.gov The condensation of pyranone precursors with various reagents is a well-established strategy for building such fused systems. researchgate.net For example, the reaction of 4-hydroxy-pyranones with arylglyoxals can yield 4H-furo[3,2-c]pyran-4-ones. researchgate.net Similarly, pyran scaffolds are used to construct benzothieno[3,2-b]pyran systems. nih.gov The title compound, with its reactive side chain, provides a direct route for derivatization and subsequent cyclization to access a diverse library of heterocyclic compounds.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant Type | Potential Fused Heterocyclic System | Reaction Principle |

|---|---|---|

| o-Hydroxyanilines | Pyrano-benzoxazines | Initial N-alkylation followed by intramolecular cyclization. |

| Hydrazines/Hydrazones | Pyrano-pyrazoles / Pyrano-pyridazines | Condensation and cyclization reactions. nih.gov |

| β-Ketoesters | Fused Furanones or Pyrans | C-alkylation followed by intramolecular condensation. researchgate.net |

| o-Aminothiophenols | Pyrano-benzothiazines | Sequential N-alkylation and S-cyclization. |

Precursor for Bioavailable Molecular Scaffolds

The 4H-pyran framework is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. researchgate.netresearchgate.net These activities include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govnih.govnih.gov Consequently, this compound serves as an ideal precursor for developing novel, bioavailable molecular scaffolds.

The pyranone core provides the basic structural motif required for biological recognition, while the bromomethyl group acts as a versatile handle to introduce various pharmacophores or to modify physicochemical properties such as solubility and lipophilicity. By reacting the compound with different amines, alcohols, thiols, or other nucleophiles, a diverse library of derivatives can be generated. This approach is central to modern drug discovery, where structural variations on a core scaffold are explored to optimize biological activity and pharmacokinetic profiles. For example, various substituted 2-amino-4H-pyrans have been investigated for their potential as photoactive materials and for the treatment of diseases like Alzheimer's. nih.gov

Table 2: Examples of Bioactive Scaffolds Incorporating the 4H-Pyran-4-one Motif

| Bioactive Scaffold Class | Reported Biological Activity | Potential Synthetic Role of the Title Compound |

|---|---|---|

| Substituted 2-Amino-4H-pyrans | Anticancer, Antimicrobial, Antiviral. nih.govnih.gov | Core structure for derivatization via the bromomethyl group. |

| Pyrano[2,3-d]pyrimidines | Antifungal, Antibacterial. researchgate.net | Intermediate for further heterocyclization reactions. |

| 4H-Chromenes | Antitumoral, Antioxidant. nih.gov | A related structural class, highlighting the value of the pyran ring. |

| Furo-pyranones | Antibiotic (e.g., Enterocin). researchgate.net | Starting material for building fused ring systems. |

Design and Synthesis of Novel Chelating Agents and Ligands

The 4H-pyran-4-one structure, particularly with oxygen-containing substituents in the C3 position, has well-established metal-chelating properties. The classic example is maltol (B134687) (3-hydroxy-2-methyl-4H-pyran-4-one), a known iron chelator. evitachem.com The carbonyl group at C4 and the methoxy (B1213986) group at C3 of this compound can act in concert as a bidentate ligand, capable of coordinating with various metal ions.

The presence of the bromomethyl group provides a unique advantage, allowing this chelating core to be covalently attached to other molecules, polymers, or surfaces. This enables the design of sophisticated molecular systems where metal chelation is a required function. Applications could include the development of targeted therapeutic agents, contrast agents for medical imaging, or catalysts for chemical reactions. The synthesis would involve a substitution reaction at the bromomethyl position to introduce the desired functionality, followed by complexation with a target metal ion.

Utility in the Construction of Functional Organic Materials

The conjugated π-system of the 4H-pyran-4-one ring makes it an attractive component for functional organic materials with specific electronic and photophysical properties. mdpi.com Research has shown that 4H-pyran-4-ylidene fragments can be used to synthesize red light-emitting materials, and pyran-based systems can act as chromophores with high two-photon absorption cross-sections. uminho.pt

The title compound, this compound, is an excellent candidate for incorporation into such materials. The reactive bromomethyl group allows for its integration into larger conjugated structures, such as polymers or dendrimers, through reactions like Williamson ether synthesis, esterification, or the formation of carbon-carbon bonds. By attaching the pyranone core to other chromophores or electronically active groups, it is possible to tune the optical properties of the resulting material, leading to applications in areas like organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optics. mdpi.com

Exploration of Synthetic Equivalents (e.g., d1-Synthons) in Multistep Syntheses

In the strategic planning of complex organic syntheses, the concept of synthons—idealized fragments of a target molecule—is crucial. The compound this compound is a powerful synthetic building block because its bromomethyl group is a clear electrophilic center. It functions as a synthetic equivalent for a hydroxymethyl cation or a related electrophilic one-carbon (d0) synthon.

While the direct application as a d1-synthon (an acyl anion equivalent) would require reactivity umpolung (reversal of polarity), its primary utility lies in its predictable electrophilicity. In multistep syntheses, it can be used to introduce the substituted pyranone moiety into a larger molecule. The versatility of 4H-pyran-4-ones as building blocks for regioselective syntheses is well-documented. researchgate.net They can participate in various multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.govgrowingscience.com The defined stereochemistry and reactivity of the pyranone ring, combined with the specific reaction site at the bromomethyl group, allow for precise control in the construction of complex molecular targets.

Investigation of Biological Activities and Molecular Mechanisms Associated with Pyranone Derivatives

Enzyme Inhibition Studies and Structure-Activity Relationships

Pyranone derivatives have emerged as a promising class of enzyme inhibitors, particularly targeting cholinesterases, which are crucial enzymes in the nervous system.

Recent research has focused on developing pyranone-based compounds as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme that has become a key therapeutic target for conditions like Alzheimer's disease. tandfonline.comtandfonline.com As Alzheimer's disease progresses, BuChE's role in hydrolyzing the neurotransmitter acetylcholine (B1216132) becomes more prominent compared to acetylcholinesterase (AChE). tandfonline.com Therefore, selective BuChE inhibition is considered a potentially safer therapeutic strategy. tandfonline.com

A series of novel pyranone-carbamate hybrids were synthesized and evaluated for their inhibitory activity against both AChE and BuChE. tandfonline.comtandfonline.comresearchgate.net Among these, one particular compound, designated 7p, demonstrated potent and selective inhibition of BuChE. tandfonline.comresearchgate.net This compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 4.68 nM against equine BuChE (eqBuChE) and 9.12 nM against human BuChE (huBuChE), showcasing its significant inhibitory potential. tandfonline.comtandfonline.com The selectivity of these compounds is a key aspect of their therapeutic promise. For instance, while some pyrano[2,3-b]quinolines showed moderate AChE inhibition, their activity against BuChE was also noted, suggesting a path for developing more selective agents. researchgate.net Similarly, studies on pyrano[4,3-b] nih.govbenzopyranone derivatives found that while most had slight or no inhibitory activity towards AChE and BuChE, certain compounds with a butoxy group showed weak but distinct inhibitory activities toward BuChE. nih.gov

| Compound Class | Target Enzyme | IC₅₀ (nM) | Notes |

| Pyranone-carbamate hybrid (7p) | eqBuChE | 4.68 | Potent and selective inhibitor. tandfonline.comtandfonline.com |

| Pyranone-carbamate hybrid (7p) | huBuChE | 9.12 | tandfonline.comtandfonline.com |

| Pyrano[4,3-b] nih.govbenzopyranones | BuChE | - | Weak but distinct inhibition observed with specific substitutions. nih.gov |

Understanding how these derivatives interact with cholinesterases at a molecular level is crucial for designing more effective inhibitors. Molecular docking and enzyme kinetic studies have provided valuable insights into their binding modes. tandfonline.comtandfonline.com

For the potent pyranone-carbamate hybrid 7p, studies confirmed it acts as a mixed-type BuChE inhibitor. tandfonline.comtandfonline.com This indicates that it can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The ability to interact with both sites can lead to more effective inhibition. nih.gov Molecular simulations have shown that for various pyran derivatives, structural features like an alkylamine side chain and the core xanthone (B1684191) or pyran ring are crucial for interaction with cholinesterases. nih.gov The binding of ligands to the CAS is often stabilized by electrostatic interactions with key residues. mdpi.com For example, the phenyl ring of a ligand can interact with the choline-binding site of the enzyme. nih.gov The flexibility of linkers and specific substitutions, such as methoxy (B1213986) groups, can also enhance binding affinity and inhibitory activity. nih.gov

Antimicrobial and Antifungal Activity in Preclinical Models

Pyranone derivatives have demonstrated significant potential as antimicrobial and antifungal agents. nih.govresearchgate.net Natural products containing the α-pyrone moiety, often produced by microorganisms, are known to exhibit a wide range of medicinal properties, including antibiotic and antifungal effects. nih.gov

In preclinical evaluations, synthetic pyran derivatives have shown activity against various bacterial and fungal strains. For instance, pseudopyronines A and B, which are α-pyrone compounds, exhibited strong antibacterial activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.156 µg/mL for pseudopyronine B. nih.gov These compounds also showed activity against Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.gov Another study highlighted that certain pyran derivatives displayed potent inhibition against Mycobacterium bovis (BCG), suggesting their potential as anti-mycobacterial agents. nih.gov

The antifungal activity of pyranones has also been well-documented. Compounds isolated from Aspergillus sp., such as asperlin (B1202182) and acetylphomalactone, showed antifungal activity against Aspergillus fumigatus. researchgate.net Furthermore, a series of 1,2,3-triazole-linked tetrahydrobenzo[b]pyran derivatives displayed excellent antifungal activity in bioassays. researchgate.net The versatility of the pyran scaffold allows for the synthesis of a wide array of derivatives with promising antimicrobial and antifungal properties. nih.govresearchgate.net

| Compound/Derivative | Target Organism | Activity |

| Pseudopyronine B | Staphylococcus aureus | MIC: 0.156 µg/mL nih.gov |

| Pseudopyronine A | Staphylococcus aureus | MIC: 6.25 µg/mL nih.gov |

| Pseudopyronine C | Staphylococcus aureus | MIC: 0.39 µg/mL nih.gov |

| Pyran Derivatives | Mycobacterium bovis (BCG) | Good inhibitory activity nih.gov |

| Asperlin | Aspergillus fumigatus | Antifungal activity noted researchgate.net |

| Acetylphomalactone | Aspergillus fumigatus | Antifungal activity noted researchgate.net |

Anticonvulsant Activity in Animal Models

The therapeutic potential of pyranone derivatives extends to the central nervous system, with several studies demonstrating their anticonvulsant properties in various animal models of epilepsy. nih.govscispace.com

Spirooxindole-4H-pyran derivatives have been evaluated in pentylenetetrazole (PTZ)-induced epilepsy mouse models. nih.govscispace.com In these studies, compounds A₃ and A₁₂ were identified as the most active, showing significant anticonvulsant effects. nih.govscispace.com Molecular docking studies suggest that a plausible mechanism for their action is as agonists of the γ-aminobutyric acid-A (GABA-A) receptor. nih.govscispace.com

Other classes of derivatives have been tested in the maximal electroshock (MES) and subcutaneous metrazol (scMET) tests, which are standard preclinical models for identifying potential antiepileptic drugs. mdpi.comresearchgate.net For example, novel alaninamide derivatives provided significant protection against seizures in the MES and 6 Hz models. mdpi.com Specifically, compound 5 from this series showed a potent ED₅₀ of 48.00 mg/kg in the MES test and 45.19 mg/kg in the 6 Hz model, while exhibiting a favorable safety profile in the rotarod test (TD₅₀ > 300 mg/kg), which assesses motor impairment. mdpi.com These findings underscore the potential of pyran-containing structures in the development of new anticonvulsant therapies. nih.gov

Antiproliferative Activity and Apoptosis Induction Mechanisms in Cell Lines

The anticancer potential of pyranone derivatives has been a significant area of investigation, with many compounds showing potent antiproliferative activity and the ability to induce apoptosis in cancer cell lines. nih.govnih.govresearchgate.net

A study on 4-arylpyrano-[3,2-c]-pyridones revealed micromolar and submicromolar antiproliferative activity against the HeLa human cervical adenocarcinoma cell line. nih.gov Structure-activity relationship studies indicated that a 3-bromo substituent on the aromatic ring at the C4 position significantly enhanced cytotoxicity. nih.gov These potent analogues were also found to be strong inducers of apoptosis in Jurkat cells, with the level of apoptosis induction being comparable to the known antimitotic agent colchicine. nih.gov

Similarly, pyranone derivatives isolated from the endophytic fungus Phoma sp. YN02-P-3, specifically phomapyrone A and phomapyrone B, exhibited moderate inhibitory activity against the human acute promyeloid leukemia cell line HL-60. nih.govfrontiersin.org New pyranone derivatives from the endophytic fungus Xylaria sp. also showed weak antibacterial activity. nih.govpreprints.org The mechanism of action for many antiproliferative compounds involves the induction of apoptosis, which can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, often involving the activation of caspases. mdpi.com

| Compound Class | Cell Line | Activity | IC₅₀ / Effect |

| 4-Arylpyrano-[3,2-c]-pyridones | HeLa | Antiproliferative | Micromolar to submicromolar nih.gov |

| 4-Arylpyrano-[3,2-c]-pyridones | Jurkat | Apoptosis Induction | 50-60% after 36h treatment nih.gov |

| Phomapyrone A | HL-60 | Cytotoxic | IC₅₀: 34.62 μM nih.gov |

| Phomapyrone B | HL-60 | Cytotoxic | IC₅₀: 27.90 μM nih.gov |

| Phomacumarin A | HL-60 | Cytotoxic | IC₅₀: 31.02 μM nih.gov |

Antiviral Activity and Structural Determinants (e.g., Anti-Influenza Virus Activity)

Pyranone and related heterocyclic derivatives have also been explored for their antiviral properties, with notable activity against influenza viruses. mdpi.comnih.gov The constant evolution of viruses like influenza necessitates the development of new antiviral agents with novel mechanisms of action. nih.gov

A series of substituted aryl glycoside analogues of gastrodin (B1674634) were identified as potential anti-influenza agents. mdpi.com The most potent compound in this series exhibited significant inhibitory activity against influenza A strains H3N2 and H1N1, with IC₅₀ values of 44.4 and 34.4 μM, respectively. mdpi.com In vivo studies in mice infected with an influenza A (H1N1) strain showed that treatment with this compound led to a significant increase in the number of survivors. mdpi.com Preliminary mechanistic studies suggested that its antiviral activity was not due to interaction with the common targets neuraminidase or the M2 protein, indicating a potentially novel mechanism of action. mdpi.com

Other studies have also identified compounds with anti-influenza activity. mdpi.comresearchgate.net For instance, screening of a chemical library identified an isoquinolone compound as a potent inhibitor of both influenza A and B viruses, which was found to target viral polymerase activity. mdpi.com This highlights the potential of diverse heterocyclic scaffolds, including those related to pyranones, in the discovery of new antiviral drugs. nih.gov

Broader Pharmacological Relevance of the 4H-Pyran-4-one Moiety in Drug Discovery

The 4H-pyran-4-one scaffold is a prominent heterocyclic ring system that constitutes the core structure of numerous natural products and synthetic compounds of significant pharmacological interest. acs.orgresearchgate.net This six-membered heterocyclic moiety, containing one oxygen atom and a ketone group, serves as a versatile template in medicinal chemistry for the development of new therapeutic agents. nih.govgrowingscience.comnih.gov The functionalized 4H-pyran scaffold is a key feature in many pharmacologically relevant compounds, driving considerable research into its synthesis and biological evaluation. acs.org Its derivatives have demonstrated a wide spectrum of biological activities, making the 4H-pyran-4-one core a privileged scaffold in drug discovery. nih.govresearchgate.net

The therapeutic potential of 4H-pyran-4-one derivatives spans a remarkable range of applications. Research has consistently shown that compounds incorporating this moiety exhibit potent biological effects, including antimicrobial, antiviral, antitumor, antioxidant, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net The versatility of the pyran scaffold allows for structural modifications that can modulate its biological activity, providing a basis for the design of new drugs targeting a variety of diseases. researchgate.net

A significant body of research is dedicated to exploring the diverse pharmacological activities of this class of compounds. For instance, various derivatives have been synthesized and evaluated for their efficacy against different strains of bacteria and fungi. nih.govresearchgate.net Furthermore, the anticancer potential of 4H-pyran-4-one derivatives is an area of active investigation, with studies demonstrating their ability to inhibit the proliferation of cancer cells and induce apoptosis. researchgate.netnih.gov Some derivatives have also shown promise as antioxidants, capable of scavenging free radicals, and as anti-inflammatory agents. nih.govontosight.aiontosight.ai The broad pharmacological profile of the 4H-pyran-4-one moiety underscores its importance as a foundational structure in the quest for novel and effective therapeutic agents. researchgate.netmdpi.com

The following table summarizes the diverse biological activities reported for various derivatives based on the 4H-pyran-4-one scaffold, highlighting the extensive research into their therapeutic potential.

Table 1: Selected Pharmacological Activities of 4H-Pyran-4-one Derivatives

| Compound Class/Derivative | Biological Activity | Key Research Findings | References |

| 2-Amino-4H-pyrans | Antimicrobial | Showed promising activity against Staphylococcus aureus and S. mutans. | researchgate.net |

| Fused 4H-Pyran Derivatives | Antimicrobial | Demonstrated activity against Mycobacterium bovis. | nih.gov |

| Substituted 4H-pyrans | Anticancer | Compounds 16 and 23 showed promising activity against A549, DU145, HeLa, and MCF7 human cancer cell lines. | researchgate.net |

| 4H-Pyran Derivatives (4d and 4k) | Anticancer (Colorectal) | Suppressed the proliferation of HCT-116 cells by inhibiting CDK2 kinase activity and inducing apoptosis. | researchgate.netnih.gov |

| 4H-Pyran Derivatives (4g and 4j) | Antioxidant, Antibacterial | Exhibited strong DPPH radical scavenging activity and inhibited various Gram-positive bacterial isolates. | researchgate.netnih.gov |

| 4H-Pyran Derivatives | Vasorelaxant, Trachea-relaxant | Showed significant relaxant effects on isolated rat tracheal rings, suggesting potential as anti-asthmatic drugs. | mdpi.com |

| General 4H-Pyran-4-one Derivatives | Various | Possess a wide range of activities including antiviral, anti-inflammatory, diuretic, and anticoagulant properties. | researchgate.netnih.gov |

| 3-hydroxy-2-(1-methylethyl)-4H-pyran-4-one | Antimicrobial, Antioxidant | Research has focused on its potential antimicrobial and antioxidant effects. | ontosight.ai |

| 3-hydroxy-2-isobutyl-4H-pyran-4-one | Antimicrobial, Anti-inflammatory, Antioxidant | Investigated for its potential pharmacological effects. | ontosight.ai |

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(bromomethyl)-3-methoxy-4H-pyran-4-one, one would expect to observe distinct signals for the methoxy (B1213986) protons, the bromomethyl protons, and the two protons on the pyranone ring. The chemical shifts (δ) would indicate the degree of shielding for each proton, while the integration of the signals would correspond to the number of protons of each type. Spin-spin coupling between adjacent, non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the molecule.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Predicted Value | Predicted Pattern | Predicted Value | Predicted Assignment |

| Predicted Value | Predicted Pattern | Predicted Value | Predicted Assignment |

| Predicted Value | Predicted Pattern | Predicted Value | Predicted Assignment |

| Predicted Value | Predicted Pattern | Predicted Value | Predicted Assignment |

No experimental data is available to populate this table.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show seven distinct signals, corresponding to each of the seven carbon atoms in the molecule. The chemical shifts of these signals would be characteristic of the functional groups to which the carbons belong (e.g., carbonyl, olefinic, methoxy, and bromomethyl carbons).

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Predicted Value | Predicted Assignment |

| Predicted Value | Predicted Assignment |

| Predicted Value | Predicted Assignment |

| Predicted Value | Predicted Assignment |

| Predicted Value | Predicted Assignment |

| Predicted Value | Predicted Assignment |

| Predicted Value | Predicted Assignment |

No experimental data is available to populate this table.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be crucial for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, confirming the connectivity between protons on the pyranone ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing key information to piece together the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be used to determine the molecular weight of this compound. The spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Hypothetical ESI-MS Data Table

| m/z (Mass-to-Charge Ratio) | Ion Assignment |

|---|---|

| Predicted Value for ⁷⁹Br | [M+H]⁺ |

| Predicted Value for ⁸¹Br | [M+H]⁺ |

No experimental data is available to populate this table.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₇H₇BrO₃.

Hypothetical HRMS Data Table

| Molecular Formula | Calculated m/z | Measured m/z |

|---|---|---|

| C₇H₇⁷⁹BrO₃ | Calculated Value | Not Available |

| C₇H₇⁸¹BrO₃ | Calculated Value | Not Available |

No experimental data is available to populate this table.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., ATR-FTIR)

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. For this compound, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy provides a rapid and efficient means of characterization. The vibrational frequencies of the bonds within the molecule correspond to specific absorption bands in the IR spectrum, creating a unique molecular fingerprint.

The key functional groups in this compound and their expected characteristic IR absorption bands include:

C=O (Ketone): The conjugated ketone of the pyranone ring typically exhibits a strong absorption band in the region of 1630-1680 cm⁻¹.

C=C (Alkenyl): The carbon-carbon double bonds within the pyran ring will show absorption bands in the 1500-1650 cm⁻¹ range.

C-O-C (Ether and Ring Ether): Asymmetric and symmetric stretching vibrations of the ether linkages (both the methoxy group and the ring ether) typically appear in the 1000-1300 cm⁻¹ region.

C-H (Aromatic/Vinylic): Stretching vibrations for the C-H bonds on the pyran ring are expected above 3000 cm⁻¹.

C-H (Aliphatic): The C-H bonds of the methyl and bromomethyl groups will show stretching vibrations in the 2850-3000 cm⁻¹ range.

C-Br (Bromoalkane): The carbon-bromine bond typically has a stretching absorption in the lower frequency "fingerprint" region, generally between 500-690 cm⁻¹.

In studies of similar 4H-pyran-4-one derivatives, these characteristic bands are consistently observed. For instance, the IR spectrum of (E)-2-(Tert-butyl)-6-(2-(dimethylamino)vinyl)-4H-pyran-4-one showed prominent peaks at 1639 cm⁻¹ and 1564 cm⁻¹, corresponding to the C=O and C=C stretching vibrations, respectively. nih.gov Similarly, research on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one utilized IR spectroscopy to characterize the intramolecular hydrogen bond and classify the various bands in the experimental spectra. scifiniti.com These examples underscore the utility of IR spectroscopy in confirming the presence of the core pyranone structure and its associated functional groups in this compound.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Pyranone Ketone | C=O | 1630 - 1680 | Stretching |

| Pyranone Alkene | C=C | 1500 - 1650 | Stretching |

| Methoxy Ether | C-O-C | 1000 - 1300 | Asymmetric/Symmetric Stretching |

| Vinylic C-H | =C-H | > 3000 | Stretching |

| Aliphatic C-H | -C-H | 2850 - 3000 | Stretching |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination (for relevant derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself may not be publicly available, analysis of closely related 4H-pyran derivatives provides significant insight into the expected molecular geometry, bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure analysis of 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran revealed that the fused ring system is nearly planar. nih.gov The dihedral angle between this planar system and the attached methoxyphenyl ring was found to be 83.65 (5)°. nih.gov This type of analysis provides definitive information on the molecule's conformation. In the crystal, molecules were observed to form inversion dimers through N—H⋯N hydrogen bonds, which further connect into a tape-like structure. nih.gov

Similarly, the crystallographic study of 2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one, a related flavonoid structure, showed that the substituent benzene (B151609) ring and the methoxy group are twisted relative to the main 4H-chromene skeleton by 24.1 (1)° and 61.3 (1)°, respectively. researchgate.net The crystal packing was stabilized by a network of O–H···O and C–H···O hydrogen bonds. researchgate.net

These studies on analogous compounds demonstrate that X-ray crystallography can elucidate:

Molecular Conformation: The planarity of the pyranone ring and the orientation of its substituents.

Bond Parameters: Precise measurements of all bond lengths and angles.

Supramolecular Assembly: How individual molecules pack together in the crystal lattice, revealing intermolecular forces such as hydrogen bonds and π–π stacking interactions. nih.gov

This information is critical for understanding the compound's physical properties and its potential interactions with other molecules.

Chromatographic Techniques for Purification, Separation, and Purity Assessment

Chromatography is indispensable in synthetic chemistry for isolating a desired product from a reaction mixture and for assessing its purity. Various chromatographic methods are employed, each leveraging differences in the physicochemical properties of the components to achieve separation.

Flash Chromatography and Column Chromatography

Flash chromatography and traditional column chromatography are preparative techniques widely used for the purification of organic compounds like 4H-pyran derivatives. researchgate.net These methods involve passing a solution of the crude product through a column packed with a solid stationary phase, most commonly silica (B1680970) gel. An eluent, or mobile phase, is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

In the synthesis of various 4H-pyran derivatives, purification is often achieved using a gradient solvent system of hexane (B92381) and ethyl acetate (B1210297) or hexane and acetone. researchgate.netnih.gov The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the product of interest. For example, in the synthesis of certain diethyl 6-amino-5-cyano-4H-pyran-2,3-dicarboxylates, purification was performed via column chromatography using a mobile phase gradient of n-hexane:ethyl acetate from 8:2 to 6:4. nih.gov The separation process is typically monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). orgsyn.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. chemistryhall.com A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent (like silica gel), which is then placed in a chamber containing a shallow pool of a solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample travel at different rates, resulting in separation.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For pyran derivatives, TLC is routinely used to monitor reaction completion by observing the disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value. nih.govnih.gov For instance, the synthesis of spiro-2-amino-3-cyano-4H-pyrans was monitored by TLC using a mobile phase of n-hexane/EtOAc (7:3). researchgate.net Visualization of the separated spots is typically achieved under UV light or by using a chemical staining agent. chemistryhall.com

Liquid Chromatography-Mass Spectrometry (LC/MSD)

Liquid Chromatography-Mass Spectrometry (LC/MS or LC/MSD) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is highly sensitive and is used for both qualitative and quantitative analysis, confirming the molecular weight of a compound and assessing its purity.

In a typical LC/MS analysis, the sample is injected into an HPLC system, where it is separated on a chromatographic column (e.g., a C18 column). nih.gov The separated components then enter the mass spectrometer, where they are ionized (e.g., by Electrospray Ionization, ESI) and their mass-to-charge (m/z) ratio is determined. For this compound (C₇H₇BrO₃), which has a molecular weight of approximately 219.03 g/mol , one would expect to observe a prominent ion in the mass spectrum corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 220. biosynth.com Due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), a second peak of similar intensity would be expected at m/z ≈ 222, corresponding to the [M+2+H]⁺ ion. This isotopic signature provides definitive confirmation of the presence of a single bromine atom in the molecule. LC-MS/MS methods can be further developed for the sensitive determination of impurities in the final product. nih.gov

Table 2: Table of Compounds

| Compound Name |

|---|

| This compound |

| (E)-2-(Tert-butyl)-6-(2-(dimethylamino)vinyl)-4H-pyran-4-one |

| 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one |

| 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran |

| 2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one |

| Diethyl 6-amino-5-cyano-4H-pyran-2,3-dicarboxylate |

Computational Chemistry and Theoretical Studies on Pyranone Systems

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as a pyranone derivative, might interact with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

Research on novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives has successfully employed these techniques to identify potent tyrosinase inhibitors. nih.gov In such studies, the three-dimensional structure of the target protein is used to create a virtual binding site. The pyranone ligand is then computationally placed into this site in various orientations and conformations to find the most stable binding mode. The process typically involves:

Binding Site Identification: Locating the active site or allosteric sites on the target protein.

Ligand Conformation Generation: Exploring the possible shapes the flexible ligand can adopt.

Scoring Functions: Using algorithms to estimate the binding affinity (e.g., docking score) for each pose, which predicts the strength of the ligand-target interaction.

For pyranone derivatives, these simulations have revealed critical interactions, such as hydrogen bonds and hydrophobic interactions, with highly conserved amino acid residues within the enzyme's binding site. nih.gov For example, docking studies might show the carbonyl and hydroxyl/methoxy (B1213986) groups of the pyranone ring acting as key hydrogen bond acceptors or donors. Such computational predictions are invaluable for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective inhibitors. nih.govmdpi.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of pyranone systems. These calculations provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding a molecule's stability and chemical reactivity.

Studies on various pyranone derivatives consistently focus on several key electronic descriptors: scispace.comresearchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. scispace.com For pyrones, the HOMO and LUMO are typically located on the pyran ring, indicating that this moiety is the primary site of chemical reactions. scispace.comresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyranones, the carbonyl oxygen typically represents a region of high negative potential, making it a likely site for electrophilic attack or coordination.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, and electrophilicity index can be calculated to quantify and compare the reactivity of different pyranone derivatives. scispace.com

These calculations can also be used to study tautomeric equilibria, for instance, between enol and keto forms in hydroxyl-substituted pyranones, predicting the relative stability of each form in different solvents. scispace.comresearchgate.net For 2-(bromomethyl)-3-methoxy-4H-pyran-4-one, DFT calculations would be instrumental in understanding how the electron-withdrawing bromomethyl group and electron-donating methoxy group modulate the electronic structure and reactivity of the pyranone core.

Table 1: Key Reactivity Descriptors Calculated via DFT for a Pyranone System

This table presents illustrative data based on findings for related pyranone structures to demonstrate the type of information generated from DFT calculations.

| Descriptor | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Electrophilicity Index (ω) | 2.5 eV | Quantifies the electrophilic nature of the molecule. |

Prediction and Validation of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical calculations have shown a strong linear correlation between calculated isotropic shielding values and experimental chemical shifts for molecules containing methoxy and pyranone-like structures. nih.gov This allows for the confident assignment of complex spectra.

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of pyranone molecules. researchgate.net By calculating the vibrational frequencies and intensities, researchers can assign specific bands in the experimental spectra to particular molecular motions (e.g., C=O stretch, C-O-C bend), which helps to confirm the molecular structure and characterize important features like intramolecular hydrogen bonds. scispace.comresearchgate.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org These calculations can determine the energies of electronic transitions, such as n→π* and π→π* transitions, which are responsible for the molecule's absorption of light. nih.gov This is particularly useful for understanding the photophysical properties of conjugated pyrone derivatives. rsc.orgnih.gov

The validation of calculated spectra against experimental results is a critical step that confirms the accuracy of the chosen computational model and the proposed molecular structure. nih.gov

Table 2: Correlation of Experimental vs. Theoretical ¹³C NMR Chemical Shifts for a Related Methoxy-containing Heterocycle

Data derived from a study on a related system to illustrate the predictive power of computational methods. nih.gov

| Calculation Method | Correlation Equation (δ_exp = a + b * δ_calc) | Correlation Coefficient (R²) |

|---|---|---|

| B3LYP (in DMSO) | y = 1.0222x + 2.5741 | 0.9951 |

| B3PW91 (in DMSO) | y = 1.0128x - 0.7397 | 0.9955 |

| B3LYP (in vacuum) | y = 1.0156x + 3.0299 | 0.9948 |

| B3PW91 (in vacuum) | y = 1.0048x - 0.1241 | 0.9953 |

Computational Analysis of Ligand-Metal Interaction Dynamics and Energetics

The pyranone scaffold, with its ketone and adjacent ether or hydroxyl oxygen atoms, is an excellent chelator for various metal ions. Computational chemistry provides deep insights into the energetics and structural features of these ligand-metal interactions.

DFT calculations are widely used to study the formation of pyranone-metal complexes. researchgate.netresearchgate.net These studies can:

Determine Coordination Geometry: Optimize the 3D structure of the metal complex to determine the preferred coordination number and geometry (e.g., square planar, square pyramidal, octahedral). researchgate.netias.ac.in For instance, studies on kojic acid and maltol (B134687) complexes show that they typically act as bidentate ligands, binding to metal ions through the carbonyl and hydroxyl oxygens. researchgate.netresearchgate.net

Calculate Binding Energies: Quantify the strength of the interaction by calculating the complexation energy, which indicates the thermodynamic favorability of the chelation process. researchgate.net

Analyze Bonding Nature: Employ methods like Natural Bond Orbital (NBO) analysis to investigate charge transfer from the ligand's oxygen atoms to the metal ion. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) can also be used to characterize the nature of the metal-oxygen bonds, often revealing them to be primarily electrostatic. researchgate.net

Computational studies on kojic acid and its derivatives have successfully modeled their chelation with biologically relevant metal ions like Fe(III), Al(III), Zn(II), and Cu(II). nih.govrsc.org These models are crucial for understanding the role of such compounds as potential therapeutic agents for diseases related to metal overload. rsc.org For this compound, the carbonyl oxygen and the methoxy oxygen could similarly act as a bidentate chelating site, and DFT calculations could predict its selectivity and affinity for different metal ions.

Table 3: Summary of DFT Findings on Pyranone-Metal Complexes

This table synthesizes findings from computational studies on kojic acid and dehydroacetic acid complexes to illustrate typical results.

| Metal Ion | Predicted Geometry | Key Finding from Computational Analysis | Reference |

|---|---|---|---|

| Cu(II) | Square Pyramidal | Geometry changes from square planar to the more stable square pyramidal upon substitution. | ias.ac.in |

| Ni(II) | Distorted Square Planar | Exhibits the highest affinity among several divalent metals due to significant charge transfer. | researchgate.netresearchgate.net |

| Zn(II) | - | DFT calculations showed that a Kojic acid dimer-Zn complex could effectively bind to the Aβ peptide, suggesting a role in Alzheimer's therapy. | nih.gov |

| Fe(III), Al(III) | - | DFT was a powerful tool in confirming the formation of binuclear complexes and evaluating their relative stabilities. | rsc.org |

Conformational Analysis and Molecular Dynamics Simulations

While often drawn as a planar ring, the 4H-pyran-4-one system is not strictly flat and can adopt different conformations. Computational analysis is essential for exploring the conformational landscape of these molecules and their dynamic behavior.

Conformational Analysis: Studies on various pyran and chromene systems have shown that the six-membered ring can exist in flattened half-chair, boat, or envelope conformations. Current time information in Chicago, IL, US. The specific conformation adopted depends on the substitution pattern and intermolecular forces, such as those present in a crystal lattice. acs.org For halogenated pyran analogues, DFT calculations have been used to corroborate that certain chair-like conformations are preferred despite significant 1,3-diaxial repulsion between substituents. acs.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. For pyranone derivatives, MD simulations are used to:

Study the stability of ligand-protein complexes predicted by docking. Simulations can reveal whether key interactions are maintained over time, providing a more rigorous assessment of binding stability. nih.gov

Investigate interactions with solvent molecules. MD simulations can characterize how pyranones interact with water, including calculating interaction energies and analyzing the number and lifetime of hydrogen bonds. nih.gov

Explore conformational flexibility in solution. These simulations can map the accessible conformations of the pyranone ring and its substituents in a dynamic, solvated environment, which may differ from the static picture provided by crystal structures or gas-phase calculations.

In a study of kojic acid-fused pyran derivatives, MD simulations showed that the most potent inhibitor formed a stable complex with its target enzyme throughout the simulation run, validating the docking results. nih.gov Such analyses would be critical to assess the dynamic behavior of this compound in a biological context.

Q & A

Q. What are the established synthetic routes for 2-(bromomethyl)-3-methoxy-4H-pyran-4-one, and how is the product characterized?

A common method involves reacting diethylmalonate or dimethylmalonate with this compound in the presence of NaH (60%) in benzene. After 2 hours of stirring, the crude product is purified via silica gel column chromatography (petroleum ether:ethyl acetate, 3:2), yielding ~50% of the malonate derivative. Characterization employs:

- ¹H-NMR : Peaks at δ 1.18 (OCH2CH3), 3.21 (CH2), 3.72 (CH), and 6.28/7.56 (pyranone protons).

- ¹³C-NMR : Key signals at δ 167.83 (carbonyl) and 157.44 (aromatic carbons).

- ESI-MS : m/z 299 (M+H⁺) and 321 (M+Na⁺) .

Q. Which spectroscopic techniques are critical for confirming the structure of derivatives synthesized from this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable: